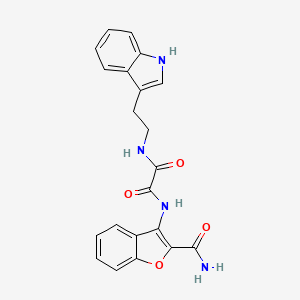

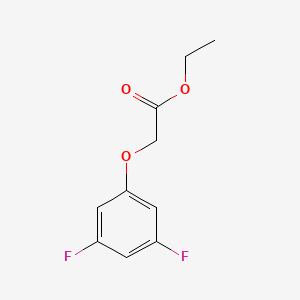

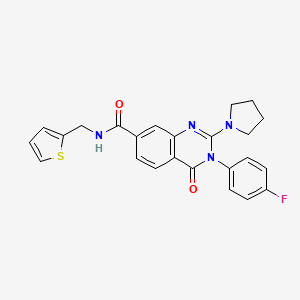

![molecular formula C17H11F3N2O4 B2872446 Methyl 3-[2-nitro-4-(trifluoromethyl)phenyl]-1H-indole-2-carboxylate CAS No. 866149-35-1](/img/structure/B2872446.png)

Methyl 3-[2-nitro-4-(trifluoromethyl)phenyl]-1H-indole-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 3-[2-nitro-4-(trifluoromethyl)phenyl]-1H-indole-2-carboxylate” is a complex organic compound. It contains a trifluoromethyl group (-CF3), a nitro group (-NO2), and a carboxylate ester group (-COOCH3). The trifluoromethyl group is known for its unique physicochemical properties, which can significantly affect the biological activities and physical properties of compounds .

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Methyl 3-[2-nitro-4-(trifluoromethyl)phenyl]-1H-indole-2-carboxylate is a compound that finds application in the synthesis of various chemical derivatives through complex reactions. The compound's utility is highlighted in studies focusing on the synthesis of functionalized phenylalanine derivatives, where it undergoes ring-opening reactions with nucleophiles, showcasing its versatility in organic synthesis. For instance, reactions of 3-arylaziridine-2-carboxylic esters, a class to which this compound can be related, have been explored for the production of diastereomeric and regioisomeric mixtures upon treatment with different reagents, underlining the compound's potential in the synthesis of beta-functionalized alpha-amino acid derivatives (Legters, Thijs, & Zwanenburg, 2010).

Moreover, the Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles, to which this compound's reactions can be compared, proceeds at room temperature, maintaining enantiomeric purity and showcasing the method's application in enantioselective synthesis of pharmacologically relevant compounds (Lifchits & Charette, 2008).

Catalytic Applications

The compound's structural features, particularly the presence of the nitro and trifluoromethyl groups, suggest its potential role in catalysis, akin to studies where related compounds have been utilized as organocatalysts for transesterification reactions. Zwitterionic salts derived from similar nitro and trifluoromethyl-substituted phenyl isothiocyanates have demonstrated effectiveness as organocatalysts, highlighting the compound's possible use in promoting esterification reactions in hydrocarbon solvents (Ishihara, Niwa, & Kosugi, 2008).

Structural and Molecular Studies

Compounds bearing structural similarities to methyl 3-[2-nitro-4-(trifluoromethyl)phenyl]-1H-indole-2-carboxylate have been the subject of structural and molecular studies. For example, the synthesis of 4H-furo[3,2-b]indole derivatives and their subsequent reactions to form carboxylic acid derivatives showcase the compound's relevance in the development of heterocyclic chemistry, potentially leading to new materials with unique optical or electronic properties (Tanaka, Yakushijin, & Yoshina, 1979).

Mécanisme D'action

Target of Action

Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.

Mode of Action

It is known that indole derivatives interact with their targets, leading to various biological activities . The specific interactions and resulting changes would depend on the particular target involved.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could affect a wide range of biochemical pathways, with downstream effects varying based on the specific pathway and target involved.

Pharmacokinetics

It is known that the metabolism of similar compounds occurs in human liver microsomes . The impact of these properties on the bioavailability of the compound would depend on various factors, including the specific metabolic pathways involved and the compound’s chemical structure.

Result of Action

Given the broad range of biological activities associated with indole derivatives , the compound could potentially have diverse molecular and cellular effects, depending on the specific target and pathway involved.

Propriétés

IUPAC Name |

methyl 3-[2-nitro-4-(trifluoromethyl)phenyl]-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11F3N2O4/c1-26-16(23)15-14(10-4-2-3-5-12(10)21-15)11-7-6-9(17(18,19)20)8-13(11)22(24)25/h2-8,21H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLWPMKHFQFYZEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2N1)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

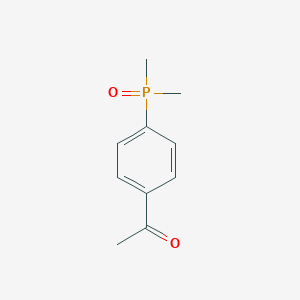

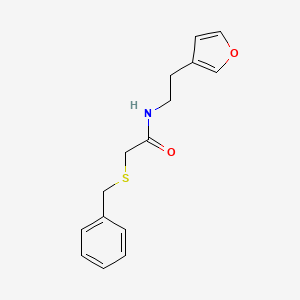

![1-(5-Oxa-8-azaspiro[2.6]nonan-8-yl)prop-2-en-1-one](/img/structure/B2872374.png)

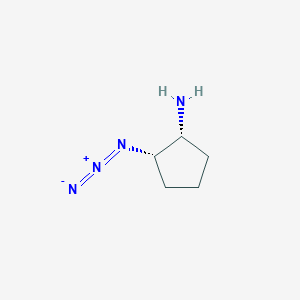

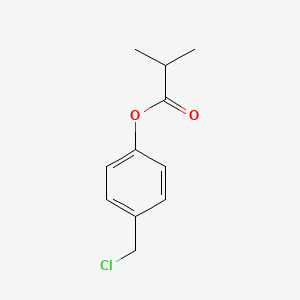

![4-bromo-N-[4-oxo-2-[2-oxo-2-(N-propan-2-ylanilino)ethyl]sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl]benzamide](/img/structure/B2872381.png)

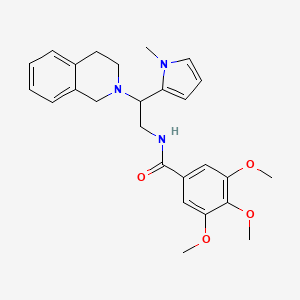

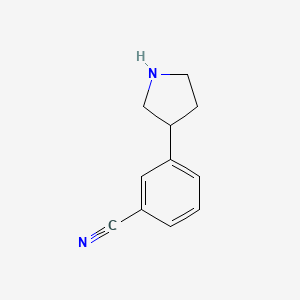

![(1R,5S)-3-(pyridin-3-yloxy)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2872382.png)

![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2872383.png)

![(E)-3-[3-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-fluorophenyl)prop-2-enamide](/img/structure/B2872385.png)